2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine
Description
2-({1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a heterocyclic compound featuring a pyrazine core linked via a methoxy group to a piperidin-4-ylmethyl moiety. This structural complexity makes it a candidate for diverse biological applications, including enzyme inhibition and receptor modulation. Its synthesis likely involves reductive amination or nucleophilic substitution steps, as inferred from analogous piperidine derivatives (e.g., ).
Properties
IUPAC Name |
2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-5-17-6-2-14(1)12-20-9-3-15(4-10-20)13-21-16-11-18-7-8-19-16/h1-2,5-8,11,15H,3-4,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZJMVOZJBCAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group is introduced via a nucleophilic substitution reaction.
Methoxylation: The methoxy group is added through an etherification reaction.
Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring through a cyclization reaction involving the piperidine intermediate and other necessary reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related derivatives are critical for understanding its pharmacological profile. Below is a systematic comparison:
Structural Analogues
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Pyrazine Core : Essential for π-π stacking with aromatic residues in enzyme active sites (e.g., LSD1).
- Pyridin-4-ylmethyl Group : Increases hydrophilicity and may improve target selectivity vs. piperidine-only analogues.
- Methoxy Linker : Optimal chain length for positioning substituents in hydrophobic pockets.
Biological Activity
Potential Biological Activities
2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine belongs to a class of heterocyclic compounds that often exhibit diverse biological activities. The presence of pyrazine, piperidine, and pyridine moieties suggests potential interactions with various biological targets.
Receptor Binding
The compound's structure indicates possible interactions with certain receptors:
- Dopamine receptors: The piperidine moiety is found in many dopaminergic ligands .
- Nicotinic acetylcholine receptors: The pyridine group may contribute to interactions with these receptors.
Enzyme Inhibition
The compound may exhibit inhibitory effects on certain enzymes:
- Cytochrome P450 enzymes: The heterocyclic structure suggests potential interactions with CYP enzymes .
- Kinases: Many heterocyclic compounds show kinase inhibitory activity.
Hypothetical Biological Activity Table
| Biological Target | Predicted Activity | Rationale |
|---|---|---|
| Dopamine D2 receptor | Moderate affinity | Structural similarity to known D2 ligands |
| Nicotinic acetylcholine receptor | Weak to moderate affinity | Presence of pyridine moiety |
| Cytochrome P450 17A1 | Potential inhibitor | Similarity to compounds that interact with CYP enzymes |
| Antiproliferative activity | Possible | Structural features common in anticancer compounds |
Research Directions
To elucidate the biological activity of 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine, the following research approaches are recommended:
- In silico studies: Molecular docking simulations with potential targets to predict binding affinities and interactions.
-
In vitro assays:
- Receptor binding assays (e.g., dopamine D2 receptor)
- Enzyme inhibition assays (e.g., CYP17A1)
- Cell-based assays to evaluate antiproliferative activity against cancer cell lines
- Structure-activity relationship (SAR) studies: Synthesize and test analogues to understand the impact of structural modifications on biological activity.
Case Study: Related Compound
While specific data for 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine is not available, we can consider a related compound as a case study:
1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine (compound 25) showed high affinity (Ki = 54 nM) for the dopamine D2 receptor . This suggests that compounds with similar structural features, including our compound of interest, may also interact with dopamine receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
